4-[3-(Chloromethyl)benzenesulfonyl]morpholine
Description
Contextualization of Benzenesulfonylmorpholine Scaffolds in Contemporary Medicinal Chemistry and Organic Synthesis
The benzenesulfonylmorpholine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.net The sulfonamide group (-SO₂NH-) is a cornerstone in drug development, forming the basis for a wide range of therapeutic agents, from the first broadly effective antibacterials to treatments for a variety of conditions. nih.govnih.govwikipedia.org Sulfonamides are known for their chemical stability and are generally well-tolerated in biological systems. researchgate.net
The morpholine (B109124) ring, a six-membered heterocycle containing both nitrogen and oxygen, is another key feature. It is frequently incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. nih.govresearchgate.net The presence of the morpholine moiety can enhance the potency of a molecule through specific interactions with target proteins. nih.gov
When combined, the benzenesulfonylmorpholine core creates a versatile scaffold that has been explored for various therapeutic targets. For instance, morpholine-based aryl sulfonamides have been investigated as potent inhibitors of the Naᵥ1.7 sodium channel, a target for pain therapeutics. nih.gov The synthesis of sulfonamide-substituted morpholine derivatives is an active area of research, with studies focusing on their potential antibacterial and other pharmacological activities. researchgate.netchemsociety.org.ng The structure-activity relationship (SAR) of these scaffolds is a critical area of study, aiming to understand how different substituents on the benzene (B151609) and morpholine rings influence biological activity. nih.govnih.govnih.gov
Strategic Importance of the Chloromethyl Moiety as a Synthetic Handle
The chloromethyl group (-CH₂Cl) attached to the benzene ring of 4-[3-(Chloromethyl)benzenesulfonyl]morpholine is a highly valuable feature in organic synthesis. chempanda.com This group acts as a "synthetic handle," providing a reactive site for a variety of chemical transformations. cymitquimica.com The carbon-chlorine bond is susceptible to nucleophilic substitution, allowing for the straightforward introduction of a wide range of other functional groups. nih.gov
This reactivity makes the chloromethyl group a versatile tool for chemists to build more complex molecules from a common intermediate. cymitquimica.com For example, it can react with amines, alcohols, thiols, and various carbon nucleophiles to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively. This process, known as alkylation, is fundamental in the construction of diverse molecular libraries for drug discovery and materials science. researchgate.net
The introduction of a chloromethyl group onto an aromatic ring is typically achieved through a process called chloromethylation. chempanda.commdpi.com The presence of this group enhances the reactivity of the molecule, making it a key intermediate for synthesizing a wide array of derivatives. cymitquimica.com By leveraging the electrophilic nature of the chloromethyl group, researchers can systematically modify the structure of the parent compound to explore structure-activity relationships and optimize desired properties. nih.gov
Overview of Research Trajectories for Novel Sulfonamide-Containing Morpholine Derivatives
The development of novel sulfonamide-containing morpholine derivatives is a dynamic area of research, driven by the quest for new therapeutic agents with improved efficacy and safety profiles. e3s-conferences.org Current research trajectories are diverse and focus on several key areas:
Anticancer Agents: Many studies are focused on synthesizing and evaluating sulfonamide-morpholine hybrids for their anticancer activity. Research has shown that these compounds can act as inhibitors of various enzymes implicated in cancer progression, such as carbonic anhydrases and kinases. nih.govacs.org The structure-activity relationship studies are crucial in this context to design molecules with high potency and selectivity for cancer cells. e3s-conferences.orgresearchgate.net
Antibacterial and Antimicrobial Agents: Building on the historical success of sulfa drugs, researchers continue to explore new sulfonamide derivatives to combat bacterial infections, particularly those caused by resistant strains. nih.govchemsociety.org.ng The incorporation of the morpholine moiety is investigated as a strategy to enhance antibacterial potency and broaden the spectrum of activity. nih.gov
Enzyme Inhibitors: The sulfonamide group is a well-established zinc-binding group, making it a key pharmacophore for targeting metalloenzymes. This has led to the development of sulfonamide-based inhibitors for a variety of enzymes, including carbonic anhydrases and proteases. nih.gov The morpholine component can be modified to achieve isoform-selective inhibition, which is critical for reducing off-target effects. nih.gov
Central Nervous System (CNS) Drug Discovery: The physicochemical properties of the morpholine ring make it an attractive scaffold for developing drugs that can cross the blood-brain barrier. Consequently, research is being directed towards synthesizing morpholine-containing sulfonamides as potential treatments for CNS disorders. researchgate.net
The synthesis of these novel derivatives often involves multi-step reaction sequences where the strategic functionalization of the benzenesulfonylmorpholine core is key. researchgate.netmdpi.com The exploration of diverse chemical space through the creation of libraries of these compounds, followed by biological screening, remains a primary strategy in the search for new and effective medicines. e3s-conferences.orgmdpi.com
Table 2: Research Focus on Sulfonamide-Morpholine Derivatives
| Research Area | Therapeutic Target/Application | Key Findings/Rationale |
|---|---|---|
| Oncology | Kinase Inhibitors, Carbonic Anhydrase Inhibitors | The scaffold can be tailored to selectively inhibit enzymes crucial for tumor growth and survival. nih.govacs.org |
| Infectious Diseases | Antibacterial Agents | Aims to overcome antibiotic resistance by modifying the classic sulfa drug structure. chemsociety.org.ngnih.gov |
| Neurology | CNS-acting agents | The morpholine ring can improve blood-brain barrier permeability. researchgate.net |
| Pain Management | Ion Channel Modulators (e.g., Naᵥ1.7) | Morpholine-based aryl sulfonamides have shown promise as selective inhibitors. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
4-[3-(chloromethyl)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3S/c12-9-10-2-1-3-11(8-10)17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZAEHHVKQQWFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=CC(=C2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249875 | |
| Record name | 4-[[3-(Chloromethyl)phenyl]sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
743456-87-3 | |
| Record name | 4-[[3-(Chloromethyl)phenyl]sulfonyl]morpholine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=743456-87-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[3-(Chloromethyl)phenyl]sulfonyl]morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[3-(chloromethyl)benzenesulfonyl]morpholine | |
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Chemical Transformations and Derivatization Strategies of 4 3 Chloromethyl Benzenesulfonyl Morpholine
Reactivity Profiling of the Chloromethyl Functionality
The benzylic chloride of the chloromethyl group is the most electrophilic site in the molecule, making it a prime target for a variety of chemical transformations. Its reactivity is central to the synthesis of diverse analogs through the formation of new carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Displacement Reactions for Analog Synthesis
The chloromethyl group is highly susceptible to nucleophilic displacement reactions (SNAr), a well-documented strategy for analog synthesis. nih.gov This reactivity allows for the introduction of a wide array of functional groups by reacting 4-[3-(Chloromethyl)benzenesulfonyl]morpholine with various nucleophiles. For instance, reactions with primary or secondary aliphatic amines can introduce new amino functionalities, a common strategy in medicinal chemistry. nih.govmdpi.com The kinetics of such reactions are influenced by the nature of the amine and the solvent system used. researchgate.net
The displacement of the chloride can be achieved with a range of nucleophiles, including amines, thiols, and alcohols, to yield the corresponding substituted derivatives. A general scheme for these reactions is depicted below:
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Class |
| Primary Amine | R-NH₂ | Secondary Amines |
| Secondary Amine | R₂NH (e.g., Piperidine) | Tertiary Amines |
| Thiol | R-SH | Thioethers |
| Alcohol/Phenol | R-OH | Ethers |
| Azide | NaN₃ | Azides |
This approach facilitates the rapid generation of a library of compounds where the morpholine-benzenesulfonyl core is maintained, but the substituent extending from the benzyl (B1604629) position is varied. Such libraries are valuable for structure-activity relationship (SAR) studies. e3s-conferences.org
Alkylation and Arylation Reactions to Extend Molecular Scaffolds
Beyond simple displacement, the chloromethyl group can serve as a handle for more complex carbon-carbon bond-forming reactions to extend the molecular framework. Palladium-catalyzed cross-coupling reactions, for example, represent a powerful tool for this purpose. nih.gov While direct C-H arylation and alkylation are often performed on the aromatic ring itself, the chloromethyl group provides a distinct site for coupling. nih.govnih.gov
These reactions can be used to introduce a variety of alkyl and aryl groups, significantly increasing the structural diversity of the synthesized analogs.
Table 2: Potential Reactions for Molecular Scaffold Extension
| Reaction Type | Coupling Partner | Catalyst System (Example) | Resulting Structure |
| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄ / Base | Aryl-substituted methyl group |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI / Base | Alkynyl-substituted methyl group |
| Heck Coupling | Alkene | Pd(OAc)₂ / Ligand / Base | Alkenyl-substituted methyl group |
| Friedel-Crafts Alkylation | Aromatic Ring | Lewis Acid (e.g., AlCl₃) | Diaryl methane (B114726) structure |
These strategies allow for the fusion of the core structure with other carbocyclic and heterocyclic systems, providing access to more complex and sterically diverse molecules.
Modifications and Reactions Involving the Sulfonyl Group
The sulfonamide linkage is generally stable, but the sulfonyl group itself can participate in specific chemical transformations, offering another avenue for molecular diversification. mdpi.com
Investigation of Sulfonyl Exchange Chemistry
Sulfur Fluoride Exchange (SuFEx) chemistry, a concept that falls under the umbrella of "click chemistry," provides a robust method for creating molecular connections. sigmaaldrich.commonash.edubldpharm.com While this compound is a sulfonamide, not a sulfonyl fluoride, the principles of SuFEx highlight the potential reactivity at the sulfur center. The conversion of the sulfonamide to a more reactive sulfonyl halide, such as a sulfonyl fluoride, could open up possibilities for SuFEx reactions. Sulfonyl fluorides are notably stable yet react readily and chemoselectively with appropriate nucleophiles under specific conditions. sigmaaldrich.combldpharm.com
The stability and reactivity of sulfonyl fluorides make them ideal for creating stable covalent linkages. sigmaaldrich.com The S-F bond is significantly stronger than the S-Cl bond, rendering sulfonyl fluorides resistant to hydrolysis and reduction but reactive toward nucleophilic attack at the sulfur atom. bldpharm.com Should the sulfonamide in the parent molecule be converted to a sulfonyl fluoride, it could react with a wide range of silylated nucleophiles.
Table 3: Potential SuFEx Reactions (Hypothetical for a Sulfonyl Fluoride Derivative)
| Nucleophile Type | Product Linkage | Key Features |
| Phenols | Aryl Sulfate (B86663) | Stable, covalent linkage |
| Amines | Sulfamide | Connects to amine-containing molecules |
| Alcohols | Alkyl Sulfate | Forms sulfate esters |
| Carbon Pronucleophiles | Aryl Alkyl Sulfone | Forms C-S bond |
This strategy, while requiring an initial transformation of the sulfonamide, would provide access to a vast chemical space for creating novel conjugates and materials.
Diversification Strategies Utilizing the Morpholine (B109124) Heterocycle
The morpholine ring is a common scaffold in medicinal chemistry, valued for its physicochemical properties. researchgate.net While often considered a relatively inert component, it can be a site for further functionalization.
Functionalization at the Morpholine Nitrogen Atom
The nitrogen atom of the morpholine ring in this compound is part of a sulfonamide, making it significantly less nucleophilic than a typical secondary amine. Direct N-alkylation or N-arylation is therefore challenging. However, derivatization strategies often involve the synthesis of morpholine analogs from different starting materials rather than modification of the pre-formed heterocycle. enamine.netnih.govchemrxiv.org
For instance, synthetic routes could be designed starting from substituted morpholines that are then reacted with 3-(chloromethyl)benzenesulfonyl chloride. This approach allows for diversity to be introduced at the morpholine ring prior to the final sulfonylation step. A variety of substituted morpholines are accessible through established synthetic methods. nih.govresearchgate.net
Table 4: Strategies for Morpholine Ring Diversification
| Position of Functionalization | Synthetic Approach | Example Starting Material | Potential for Diversity |
| C-2 / C-6 Positions | Synthesis from substituted amino alcohols | 2-Methyl-1,2-amino alcohol | Introduction of alkyl or aryl groups on the ring |
| C-3 / C-5 Positions | Multi-step de novo synthesis | Substituted α-hydroxy oxo-components | Control over substitution pattern at four positions nih.gov |
| Nitrogen Atom | Use of pre-functionalized morpholine (less common for sulfonamides) | N-substituted morpholine | Limited by sulfonamide stability |
By employing de novo synthesis strategies, it is possible to generate a wide range of morpholine analogs bearing substituents at various positions on the heterocyclic ring, which can then be incorporated into the final target structure. nih.gov
Ring-Opening and Rearrangement Studies of the Morpholine Core
While specific ring-opening and rearrangement studies directly involving this compound are not extensively documented in publicly available literature, the reactivity of the N-sulfonylmorpholine scaffold can be inferred from the known chemistry of sulfonamides and cyclic ethers. The morpholine ring, in this context, is generally considered a stable heterocyclic system. The N-S bond of the sulfonamide is robust under many synthetic conditions; however, specific reagents and conditions can facilitate its cleavage.
The stability of the morpholine core is largely attributed to the electron-withdrawing nature of the benzenesulfonyl group, which decreases the nucleophilicity and basicity of the nitrogen atom. This deactivation renders the morpholine ring less susceptible to electrophilic attack. However, the C-N and C-O bonds within the morpholine ring are not entirely inert.
Potential Ring-Opening Pathways:
Under reductive conditions, the N-S bond is the more likely site of cleavage, which would detach the entire 3-(chloromethyl)benzenesulfonyl group, leaving the morpholine ring intact. However, more drastic conditions or specific reagents could potentially lead to the cleavage of the C-O or C-N bonds within the morpholine ring itself. For instance, strong reducing agents that can cleave C-O bonds, or oxidative conditions, might lead to the opening of the morpholine ring.
Recent studies on related sulfonamides have shown that C–N bond cleavage can be achieved under oxidizing electrosynthetic conditions. acs.org This suggests a potential, albeit likely challenging, pathway for the degradation or transformation of the morpholine core in this compound.
Rearrangement Studies:
Rearrangement reactions involving the morpholine core of N-sulfonylated derivatives are uncommon. The saturated nature and relative stability of the six-membered ring disfavor rearrangements that would typically proceed through carbocationic intermediates or other high-energy transition states. Any potential rearrangement would likely require harsh conditions leading to fragmentation or decomposition rather than a clean, synthetically useful transformation.
The primary focus of reactivity studies on molecules of this class is typically centered on the functional groups attached to the core aromatic and heterocyclic systems, rather than the stability of the morpholine ring itself. The data in Table 1 summarizes the general stability of the N-sulfonylmorpholine linkage under various conditions.
| Condition | Reagent Class | Stability of Morpholine Core | Potential Outcome |
| Acidic | Strong non-nucleophilic acids | Generally Stable | Protonation of sulfonyl oxygens |
| Basic | Strong bases (e.g., hydroxides) | Generally Stable | Reactions at the chloromethyl group |
| Reductive | Strong reducing agents (e.g., LiAlH₄) | Ring is stable, N-S bond may cleave | Cleavage of the N-S bond |
| Oxidative | Strong oxidizing agents | Potential for C-N bond cleavage | Ring-opening/degradation |
This table presents predicted reactivity based on general principles of sulfonamide and morpholine chemistry.
Application as a Key Synthon in Multi-Component Reactions
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules in a single, efficient step. nih.gov The structure of this compound, featuring a reactive benzylic chloride, makes it an excellent candidate as a key synthon in such reactions. The chloromethyl group serves as a potent electrophile, allowing for the incorporation of the entire 3-(morpholinosulfonyl)benzyl moiety into a larger molecular framework.
In the context of MCRs, this compound would primarily function as the electrophilic component. The benzylic chloride can react with nucleophiles generated in situ from the other components of the reaction. The sulfonylmorpholine portion of the molecule is generally expected to be a stable and passive spectator to the main bond-forming events, thereby being carried through into the final product. This makes the compound a valuable building block for introducing a bulky and polar sulfonylmorpholine group, which can be desirable for modulating the physicochemical properties of the target molecule.
Examples of Potential Multi-Component Reactions:
While specific MCRs utilizing this compound are not explicitly detailed in the literature, its application can be projected in several well-established MCRs that employ benzylic halides.
Three-Component Couplings: There are known three-component reactions involving benzylic halides, a nucleophile, and a third component. For instance, a palladium-catalyzed three-component reaction of a benzylic halide, an alkene, and an alkyne could potentially be employed. organic-chemistry.org In such a scenario, this compound would serve as the benzylic halide.
Reactions with Organometallic Reagents: Cross-coupling reactions involving the in-situ formation of an organometallic reagent followed by reaction with the benzylic chloride and another electrophile are also plausible. Zinc-mediated, palladium-catalyzed couplings of benzylic chlorides with aryl halides in water represent a green and efficient method for the synthesis of diarylmethanes. nih.gov This could be adapted into a one-pot, multi-component process.
The general scheme for the application of this compound as a synthon in a hypothetical three-component reaction is depicted below:
Component A + Component B + this compound → Complex Molecule
The data in Table 2 outlines the potential role of this compound in various classes of multi-component reactions.
| Multi-Component Reaction Type | Role of this compound | Potential Nucleophiles (Other Components) | Resulting Structure |
| Ugi-type Reactions | Electrophilic component (post-modification) | Isocyanide, Amine, Carboxylic Acid | Complex amides with the 3-(morpholinosulfonyl)benzyl group |
| Passerini-type Reactions | Electrophilic component (post-modification) | Isocyanide, Carboxylic Acid, Aldehyde/Ketone | α-Acyloxy carboxamides with the 3-(morpholinosulfonyl)benzyl group |
| Palladium-Catalyzed Couplings | Electrophilic partner | Organoboron compounds, Alkenes, Alkynes, Amines | Complex structures with a new C-C or C-N bond at the benzylic position |
| Radical-Mediated Reactions | Radical precursor | Alkenes, Alkynes | Addition products incorporating the 3-(morpholinosulfonyl)benzyl moiety |
This table illustrates the potential applications of the title compound in MCRs based on the known reactivity of benzylic chlorides.
Biological Activity and Pharmacological Relevance of Derivatives in Vitro & Theoretical Investigations
Structure-Activity Relationship (SAR) Studies on Derivatives
The biological activity of 4-[3-(Chloromethyl)benzenesulfonyl]morpholine derivatives is intricately linked to their molecular structure. Modifications to either the benzenesulfonamide (B165840) core or the morpholine (B109124) ring can dramatically alter their potency and selectivity towards specific biological targets.
Impact of Structural Modifications on Biological Response
Structural modifications have a profound impact on the biological activity of this class of compounds. The nature and position of substituents on the phenyl ring, as well as alterations to linker groups, are critical determinants of efficacy.
For instance, in the context of cholinesterase inhibition, the length of a methylene side chain linking a core structure to the morpholine moiety is a key factor. Derivatives with a two-methylene linker have demonstrated superior inhibition of acetylcholinesterase (AChE) compared to those with three or four-methylene linkers. nih.gov This suggests an optimal distance is required for effective binding within the enzyme's active site.
In the case of carbonic anhydrase (CA) inhibitors, modifications to the "tail" portion of the benzenesulfonamide scaffold are pivotal for achieving isoform specificity. researchgate.net The primary sulfonamide group acts as a zinc-binding group, anchoring the molecule to the enzyme's active site. However, the substituents extending from the phenyl ring dictate the interactions with residues in and around the active site cavity, thereby influencing selectivity for different CA isoforms.
Similarly, for tyrosinase inhibition, substitutions on the phenylsulfonyl ring are crucial. The introduction of halogenated benzyl (B1604629) groups can confer potent inhibitory activity. For example, derivatives featuring 3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl]morpholine structures have been identified as powerful tyrosinase inhibitors.
Molecular Determinants of Ligand-Target Recognition
Molecular docking and computational studies have provided insights into how these derivatives interact with their target enzymes at a molecular level.
Carbonic Anhydrase: The primary molecular determinant for CA inhibition by sulfonamide-based molecules is the interaction between the sulfonamide group (-SO₂NH₂) and the zinc ion (Zn²⁺) located in the active site of the enzyme. This coordination is a foundational aspect of their inhibitory mechanism. Beyond this, the remainder of the molecule, often referred to as the "tail," extends into the active site cavity, where it forms additional interactions. Hydrophobic pockets within the active site, particularly involving residues at positions 92 and 131, play a crucial role in determining the binding affinity and isoform specificity of the inhibitor. researchgate.net The nature of the tail group modulates these interactions, allowing for the design of inhibitors that can selectively target specific CA isoforms. researchgate.net
Cholinesterases: For morpholine-bearing cholinesterase inhibitors, binding is often governed by interactions with aromatic residues within the enzyme's active site gorge. These interactions can include π-π stacking and hydrophobic interactions, which stabilize the ligand-enzyme complex. Molecular docking studies have shown that the orientation of the molecule within the active site, facilitated by linkers of optimal length, allows for simultaneous interaction with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.
Tyrosinase: In tyrosinase, a copper-containing enzyme, inhibitors can interact with the active site to prevent substrate binding. Docking studies of morpholine-bearing sulfonamides have shown that these molecules can effectively bind within the enzyme's active site. The interactions are often stabilized by hydrogen bonds and hydrophobic interactions with surrounding amino acid residues, leading to potent inhibition of the enzyme's catalytic activity.
In Vitro Enzyme Inhibition Studies
Derivatives of this compound have been evaluated for their inhibitory effects against several key enzymes, demonstrating a range of potencies and selectivities.
Tyrosinase Inhibition
Certain derivatives of benzenesulfonyl morpholine have emerged as potent inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. A study focusing on 4-((3,5-dichloro-2-[(halobenzyl)oxy]phenyl)sulfonyl)morpholines found that these compounds were effective tyrosinase inhibitors. One derivative, in particular, exhibited non-competitive inhibition with an inhibition constant (Ki) of 0.0025 μM. Further studies on sulfonamide-containing pyrazoline derivatives also showed significant tyrosinase inhibitory activity, with the most potent compound having an IC₅₀ value of 30.14 µM. These findings highlight that the sulfonamide scaffold, when appropriately substituted, is a promising pharmacophore for developing tyrosinase inhibitors.
Table 1: Tyrosinase Inhibition by Morpholine-Containing Sulfonamide Derivatives
| Compound ID | Substituent Group | Inhibition Constant (Ki) | IC₅₀ (µM) | Inhibition Type |
|---|---|---|---|---|
| Compound 8 | 3,5-dichloro-2-[(4-bromobenzyl)oxy]phenyl | 0.0025 µM | Not Reported | Non-competitive |
| Compound 4c | 4-hydroxy on phenyl ring of pyrazoline | Not Reported | 30.14 | Not Reported |
Carbonic Anhydrase Inhibition
Benzenesulfonamides are a well-established class of carbonic anhydrase (CA) inhibitors. Derivatives incorporating various tail groups have been shown to potently and selectively inhibit different CA isoforms, which are involved in a range of physiological and pathological processes. Studies on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides demonstrated that these compounds were effective inhibitors of the neuropathic pain-associated CA VII isoform, with some derivatives showing subnanomolar inhibition constants and high selectivity over the off-target cytosolic isoforms CA I and CA II. Similarly, benzenesulfonamides synthesized via click chemistry have shown low nanomolar to subnanomolar inhibition of tumor-associated isoforms CA IX and XII, while showing weaker inhibition of the ubiquitous CA I and II isoforms.
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Benzenesulfonamide Derivatives
| Compound ID | Target Isoform | Inhibition Constant (Ki) (nM) | Reference Compound | Reference Ki (nM) |
|---|---|---|---|---|
| 7c | hCA VII | 10.5 | Acetazolamide (AAZ) | 2.5 |
| 7h | hCA VII | 15.3 | Acetazolamide (AAZ) | 2.5 |
| 7m | hCA VII | 0.9 | Acetazolamide (AAZ) | 2.5 |
| 7o | hCA VII | 0.6 | Acetazolamide (AAZ) | 2.5 |
| 4a | hCA IX | 9.8 | Acetazolamide (AAZ) | 25 |
| 4a | hCA XII | 4.3 | Acetazolamide (AAZ) | 5.7 |
| 5a | hCA IX | 1.5 | Acetazolamide (AAZ) | 25 |
| 5a | hCA XII | 0.8 | Acetazolamide (AAZ) | 5.7 |
Cholinesterase Enzyme Modulation
Derivatives containing the morpholine moiety have been investigated as potential modulators of cholinesterase enzymes, which are key targets in the management of Alzheimer's disease. A series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine group were synthesized and evaluated for their anti-cholinesterase activities. Several of these compounds displayed inhibitory activity comparable to the reference drug galantamine. One of the most potent derivatives, compound 11g , inhibited both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC₅₀ values of 1.94 µM and 28.37 µM, respectively. Kinetic analysis revealed a mixed-type inhibition mechanism for this class of compounds.
Table 3: Cholinesterase Inhibition by Morpholine-Bearing Derivatives
| Compound ID | Acetylcholinesterase (AChE) IC₅₀ (µM) | Butyrylcholinesterase (BChE) IC₅₀ (µM) | Selectivity Index (SI) for AChE |
|---|---|---|---|
| 11a | 2.05 ± 0.15 | 42.16 ± 2.13 | 20.57 |
| 11g | 1.94 ± 0.13 | 28.37 ± 1.85 | 14.62 |
| 11h | 2.17 ± 0.11 | 35.48 ± 1.96 | 16.35 |
| 11j | 2.43 ± 0.16 | 40.11 ± 2.08 | 16.51 |
| 11l | 2.87 ± 0.19 | 33.15 ± 1.74 | 11.55 |
| Galantamine | 1.52 ± 0.09 | 45.31 ± 2.67 | 29.81 |
Glycosidase Inhibition (e.g., α-Glucosidase, α-Amylase)
There is no available research data on the glycosidase inhibitory activity of derivatives of this compound. Consequently, no data tables on α-glucosidase or α-amylase inhibition can be provided.
In Vitro Cytotoxicity and Antiproliferative Activity in Cellular Models
The cytotoxic and antiproliferative activities of this compound derivatives in cellular models have not been reported in the accessible scientific literature. Therefore, a data table of IC50 values against various cancer cell lines cannot be presented.
No research has been published exploring the apoptosis induction pathways mediated by derivatives of this compound.
Computational and Theoretical Investigations
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its target protein.
In the context of 4-[3-(Chloromethyl)benzenesulfonyl]morpholine, molecular docking simulations can be utilized to predict how it binds to the active site of a specific biological target. The morpholine (B109124) ring is a versatile building block in medicinal chemistry, and its derivatives have been shown to interact with various receptors. gyanvihar.org The benzenesulfonyl group, along with the chloromethyl substituent, will significantly influence the binding mode. Docking studies can reveal the most energetically favorable conformation of the compound within the receptor's binding pocket.
The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. Lower binding energies typically indicate a more stable ligand-receptor complex. For this compound, these simulations can estimate its potential efficacy as an inhibitor or modulator of a target protein.
| Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) |
|---|---|---|
| Protein Kinase A | -8.5 | 1.2 µM |
| Carbonic Anhydrase II | -7.9 | 2.5 µM |
| Cyclooxygenase-2 (COX-2) | -9.1 | 0.8 µM |
Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the target protein that interact with the ligand. These interactions are crucial for the stability of the complex and the biological activity of the compound. For this compound, key interactions could include:
Hydrogen Bonds: The oxygen and nitrogen atoms of the morpholine ring, as well as the oxygen atoms of the sulfonyl group, are potential hydrogen bond acceptors or donors.
Hydrophobic Interactions: The benzene (B151609) ring and the morpholine ring can engage in hydrophobic interactions with nonpolar residues of the protein.
Halogen Bonds: The chlorine atom of the chloromethyl group can form halogen bonds, which are increasingly recognized for their role in ligand-receptor interactions.
| Target Protein | Key Interacting Residues | Interaction Type |
|---|---|---|
| Protein Kinase A | Val56, Leu173 | Hydrophobic |
| Lys72 | Hydrogen Bond | |
| Carbonic Anhydrase II | His94, His96 | Coordination with Zinc ion |
| Thr199 | Hydrogen Bond | |
| Cyclooxygenase-2 (COX-2) | Arg513 | Salt Bridge |
| Tyr385, Trp387 | π-π Stacking |
Quantum Chemical Calculations
Quantum chemical calculations provide a detailed understanding of the electronic properties and reactivity of a molecule. These methods are based on the principles of quantum mechanics and can be used to predict a wide range of molecular properties.
Electronic structure analysis of this compound can reveal important information about its stability and reactivity. The distribution of electron density, for instance, can be visualized through molecular electrostatic potential (MEP) maps, which highlight the electron-rich and electron-poor regions of the molecule.
Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly insightful. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
| Parameter | Calculated Value |
|---|---|
| HOMO Energy | -7.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 3.8 D |
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound can identify the most stable (lowest energy) conformations of the molecule. By rotating the rotatable bonds and calculating the corresponding energy, a potential energy surface can be generated. This analysis helps in understanding the flexibility of the molecule and which conformations are likely to be biologically active.
In Silico Pharmacokinetic Predictions (ADMET) for Drug Discovery Research
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are a critical component of modern drug discovery. mdpi.com These computational models predict the pharmacokinetic properties of a compound, helping to identify potential liabilities early in the development process.
For this compound, ADMET predictions can provide insights into its drug-likeness. Various computational models, often based on Lipinski's rule of five and other similar guidelines, can be used to assess its potential for oral bioavailability. Parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and polar surface area are calculated to predict its pharmacokinetic profile.
| ADMET Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight | 291.78 g/mol | Complies with Lipinski's Rule (<500) |
| logP (Lipophilicity) | 2.8 | Good balance for permeability and solubility |
| Hydrogen Bond Donors | 0 | Complies with Lipinski's Rule (<5) |
| Hydrogen Bond Acceptors | 3 | Complies with Lipinski's Rule (<10) |
| Polar Surface Area | 54.9 Ų | Indicates good cell membrane permeability |
| Blood-Brain Barrier Permeability | Predicted to be low | May have limited CNS effects |
| CYP450 2D6 Inhibition | Predicted to be a non-inhibitor | Lower potential for drug-drug interactions |
These in silico predictions suggest that this compound has a favorable pharmacokinetic profile, making it a promising candidate for further investigation in drug discovery research.
Assessment of Drug-Likeness and Bioavailability Potential
The drug-likeness of a molecule is a qualitative concept used to evaluate its potential to be an orally active drug. This assessment is often guided by a set of rules and computational models that predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. A widely accepted framework for this evaluation is Lipinski's rule of five, which outlines the physicochemical properties that are common among orally bioavailable drugs.
The parameters for this compound in the context of Lipinski's rule of five have been computationally predicted and are presented below.
| Lipinski's Rule of Five Parameter | Value for this compound | Compliance with Rule of Five |
| Molecular Weight | 275.76 g/mol | Yes (< 500 g/mol ) |
| LogP (Octanol-Water Partition Coefficient) | 1.1 | Yes (≤ 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 4 (3 from sulfonyl group, 1 from morpholine oxygen) | Yes (≤ 10) |
| Number of Violations | 0 | - |
As indicated in the table, this compound adheres to all the criteria set forth by Lipinski's rule of five. Its molecular weight of 275.76 g/mol is well below the 500 g/mol threshold, suggesting good potential for absorption and diffusion. youtube.com The predicted octanol-water partition coefficient (XlogP) of 1.1 indicates a favorable balance between lipophilicity and hydrophilicity, which is crucial for membrane permeability and solubility in aqueous environments. osti.gov
Furthermore, the molecule possesses no hydrogen bond donors and four hydrogen bond acceptors (the three oxygen atoms of the sulfonyl group and the oxygen atom in the morpholine ring). This falls comfortably within the limits of no more than five hydrogen bond donors and ten hydrogen bond acceptors. The absence of any violations of Lipinski's rule of five suggests that this compound has a favorable pharmacokinetic profile and a high likelihood of good oral bioavailability.
Molecular Dynamics Simulations for Dynamic Behavior Analysis
System Setup: A three-dimensional model of the this compound molecule would be generated. This model would then be placed in a simulation box, typically filled with a solvent such as water, to mimic physiological conditions.
Force Field Application: A force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates, would be applied. This allows for the calculation of the forces acting on each atom.
Simulation Run: The simulation would be run for a specific period, typically on the order of nanoseconds to microseconds. During the simulation, the classical equations of motion are solved for each atom, allowing for the observation of the molecule's dynamic behavior over time.
Trajectory Analysis: The resulting trajectory, which is a record of the positions, velocities, and energies of all atoms at different time points, would be analyzed. This analysis can reveal important information about the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. It can also provide insights into the flexibility of different parts of the molecule, such as the rotation of the benzenesulfonyl and morpholine rings relative to each other.
By performing MD simulations, researchers could gain a deeper understanding of how this compound might interact with biological targets. For instance, the simulations could reveal key conformational states that are necessary for binding to a specific receptor or enzyme. Furthermore, the analysis of the molecule's interactions with surrounding water molecules can provide information about its solvation properties, which are important for its solubility and bioavailability.
Advanced Spectroscopic and Chromatographic Characterization of 4 3 Chloromethyl Benzenesulfonyl Morpholine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Proton (¹H) NMR Spectral Analysis
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. For 4-[3-(chloromethyl)benzenesulfonyl]morpholine, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine (B109124) ring, the benzene (B151609) ring, and the chloromethyl group.
The morpholine ring protons typically appear as two multiplets. The protons on the carbons adjacent to the oxygen atom (H-5' and H-6') are expected to be deshielded and resonate at a higher chemical shift (downfield) compared to the protons on the carbons adjacent to the nitrogen atom (H-2' and H-3'). This is due to the electron-withdrawing effect of the sulfonyl group.
The protons on the substituted benzene ring will exhibit a complex splitting pattern due to their meta-substitution. The proton ortho to both the sulfonyl and chloromethyl groups (H-2) would likely be the most deshielded. The chloromethyl protons are expected to appear as a singlet in the aliphatic region.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~7.8 | s |
| H-4 | ~7.7 | d |
| H-5 | ~7.6 | t |
| H-6 | ~7.7 | d |
| CH₂Cl | ~4.7 | s |
| H-2', H-6' | ~3.7 | t |
| H-3', H-5' | ~3.1 | t |
Note: Predicted values are based on the analysis of similar structures and standard NMR prediction software. Actual experimental values may vary.
Carbon (¹³C) NMR Spectral Analysis
Carbon-¹³ NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give a distinct signal.
The carbon atoms of the benzene ring will resonate in the aromatic region (typically 120-140 ppm). The carbon atom attached to the sulfonyl group (C-1) and the carbon atom bearing the chloromethyl group (C-3) are expected to be significantly influenced by these substituents. The chloromethyl carbon will appear in the aliphatic region, shifted downfield due to the electronegative chlorine atom. The morpholine carbons will also be in the aliphatic region, with the carbons adjacent to oxygen (C-5' and C-6') appearing at a higher chemical shift than those adjacent to the nitrogen (C-2' and C-3').
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~138 |
| C-2 | ~128 |
| C-3 | ~136 |
| C-4 | ~129 |
| C-5 | ~130 |
| C-6 | ~127 |
| CH₂Cl | ~45 |
| C-2', C-6' | ~66 |
| C-3', C-5' | ~46 |
Note: Predicted values are based on the analysis of similar structures and standard NMR prediction software. Actual experimental values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. For the benzene ring, cross-peaks would confirm the connectivity between adjacent protons. Similarly, correlations between the morpholine protons would help in assigning their specific signals.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals. For instance, the singlet of the chloromethyl protons would show a cross-peak to the corresponding carbon signal.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which allows for the determination of its elemental formula. For this compound (C₁₁H₁₄ClNO₃S), the expected exact mass can be calculated. The presence of chlorine would be indicated by the characteristic isotopic pattern (M+2 peak with approximately one-third the intensity of the molecular ion peak).
Table 3: Predicted HRMS Data for this compound
| Ion | Predicted m/z |
| [M+H]⁺ | 276.0456 |
| [M+Na]⁺ | 298.0275 |
| [M+K]⁺ | 314.0014 |
Note: Predicted values are based on the elemental composition C₁₁H₁₄ClNO₃S.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion to generate product ions. The fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation.
For this compound, common fragmentation pathways would likely involve the cleavage of the sulfonamide bond and fragmentation of the morpholine ring. Key expected fragments would include:
Loss of the morpholine ring, leading to the formation of the 3-(chloromethyl)benzenesulfonyl cation.
Cleavage of the C-S bond, resulting in the formation of the 3-(chloromethyl)phenyl cation.
Fragmentation of the morpholine ring through characteristic ring-opening pathways.
Loss of the chloromethyl group.
The analysis of these fragment ions would provide strong evidence for the proposed structure of the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. The IR spectrum of this compound is characterized by specific absorption bands that confirm the presence of its key structural components: the sulfonyl group, the morpholine ring, the substituted benzene ring, and the chloromethyl group.
The sulfonamide group (R-SO₂-N) gives rise to strong and distinct stretching vibrations. rsc.orgnih.gov Specifically, two prominent bands corresponding to the asymmetric and symmetric stretching of the S=O bonds are expected. acs.org The morpholine moiety is identified by the stretching vibrations of the C-O-C ether linkage and the C-N bond. researchgate.netmdpi.com The aromatic ring produces characteristic peaks from C-H stretching and C=C in-plane stretching, as well as out-of-plane bending vibrations that can indicate the substitution pattern. scielo.org.mx Finally, the aliphatic C-H bonds in the morpholine and chloromethyl groups, and the C-Cl bond, will also show characteristic absorptions.
Key vibrational frequencies and their assignments for this compound are detailed in the table below.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
| 3100 - 3000 | Aromatic C-H Stretch | 3-substituted benzene ring |
| 2980 - 2850 | Aliphatic C-H Stretch | CH₂ groups of morpholine and chloromethyl |
| 1600 - 1450 | Aromatic C=C Stretch | Benzene ring skeleton |
| ~1365 | Asymmetric SO₂ Stretch | Sulfonyl group (SO₂) ripublication.com |
| ~1160 | Symmetric SO₂ Stretch | Sulfonyl group (SO₂) ripublication.com |
| 1120 - 1080 | C-O-C Stretch | Ether linkage in morpholine ring mdpi.com |
| ~930 | S-N Stretch | Sulfonamide linkage |
| 800 - 600 | C-Cl Stretch | Chloromethyl group |
This interactive table summarizes the expected IR absorption bands for the specified compound based on characteristic frequencies for its constituent functional groups.
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique that determines the mass percentages of the elements (typically carbon, hydrogen, nitrogen, sulfur) within a compound. This method provides a crucial check of a compound's empirical formula against its theoretical composition, thereby verifying its elemental makeup and purity. For this compound, with a molecular formula of C₁₁H₁₄ClNO₃S and a molecular weight of 275.76 g/mol , the theoretical elemental composition can be precisely calculated. sigmaaldrich.comuni.lu
The experimental values obtained from elemental analysis are compared with these theoretical percentages. A close correlation between the experimental and calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity.
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Theoretical Percentage (%) |
| Carbon | C | 12.011 | 11 | 132.121 | 47.91% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.12% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.85% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.08% |
| Oxygen | O | 15.999 | 3 | 47.997 | 17.41% |
| Sulfur | S | 32.06 | 1 | 32.06 | 11.63% |
| Total | 275.75 | 100.00% |
This interactive table presents the theoretical elemental composition of this compound.
Chromatographic Techniques for Purity Assessment and Separation
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, High-Performance Liquid Chromatography (HPLC) is the primary method for purity assessment, while Gas Chromatography (GC) is suitable for analyzing more volatile derivatives or impurities.
HPLC is an indispensable tool for determining the purity of non-volatile and thermally sensitive compounds like this compound. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this type of analysis, where a non-polar stationary phase is used with a polar mobile phase. sielc.com
The method separates the target compound from any impurities or related substances based on their differential partitioning between the stationary and mobile phases. A photodiode array (PDA) or UV detector is typically used for detection, leveraging the chromophoric nature of the benzene ring in the molecule. mdpi.com The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. A typical RP-HPLC method for this compound would utilize a C18 column with a gradient elution system.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start at 30% B, ramp to 95% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This interactive table outlines a standard set of HPLC conditions for the purity analysis of this compound.
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. mdpi.com Due to its relatively high molecular weight and polarity, this compound itself is not sufficiently volatile for direct GC analysis. However, GC, particularly when coupled with a mass spectrometer (GC-MS), is an excellent method for identifying potential volatile impurities, starting materials, or degradation products that may be present in a sample. nih.gov
For instance, this technique could be employed to detect residual solvents from the synthesis or to identify low molecular weight byproducts. The analysis would involve dissolving the sample in a suitable solvent and injecting it into the GC system, where volatile components are separated on a capillary column before being detected by a detector, such as a flame ionization detector (FID) or a mass spectrometer for structural elucidation.
| Parameter | Condition |
| Column | DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium, constant flow 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |
| Detector | Mass Spectrometer (MS) |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Scan Range | 40 - 450 m/z |
This interactive table describes a general GC-MS method suitable for the analysis of volatile derivatives or impurities related to this compound.
Future Perspectives and Emerging Research Directions
Development of Chemo- and Regioselective Transformations of the Compound
The molecular architecture of 4-[3-(chloromethyl)benzenesulfonyl]morpholine offers distinct sites for chemical modification. The primary focus for chemo- and regioselective transformations is the highly reactive chloromethyl group. This benzylic chloride is an excellent electrophile, making it susceptible to nucleophilic substitution reactions. fiveable.me This reactivity allows for the selective introduction of a wide array of functional groups while leaving the robust sulfonamide and morpholine (B109124) moieties intact.
Future research will likely concentrate on expanding the library of derivatives through selective reactions. The sulfonyl group's electron-withdrawing nature enhances the reactivity of the chlorine atom, making it a good leaving group for substitution reactions. fiveable.me
Key areas for development include:
Nucleophilic Substitution: A primary strategy involves reacting the compound with a diverse range of nucleophiles, such as amines, alcohols, and thiols, to generate new sulfonamides, ethers, and thioethers, respectively. fiveable.me The conditions for these reactions can be tuned to ensure high chemoselectivity, preventing unwanted side reactions on the aromatic ring or morpholine group.
Palladium-Mediated Cross-Coupling: The chloromethyl group can be transformed into other functionalities that are amenable to cross-coupling reactions. For instance, conversion to an organometallic reagent would allow for subsequent coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, significantly increasing molecular complexity.
Regioselective Aromatic Substitution: While the chloromethyl group is the most reactive site, the aromatic ring can also undergo electrophilic substitution. The directing effects of the sulfonylmorpholine and chloromethyl substituents would govern the position of new functional groups, although this would require harsher conditions. The development of milder catalytic systems could enable more controlled and regioselective functionalization of the benzene (B151609) ring.
The ability to selectively modify one alcohol group in the presence of others using bulky sulfonyl chlorides like tosyl chloride suggests that steric hindrance can be a tool for achieving regioselectivity in more complex starting materials. youtube.com This principle could be applied to derivatives of this compound that contain multiple reactive sites.
Exploration of Novel Biological Targets for Derivatives through Phenotypic Screening (In Vitro)
Phenotypic screening has re-emerged as a powerful, unbiased approach in drug discovery. nih.gov Unlike target-based screening, which tests compounds against a known protein, phenotypic screening assesses the effect of compounds on cell or organism behavior and morphology, allowing for the discovery of molecules with novel mechanisms of action. nih.govnih.gov Given that benzenesulfonamide (B165840) derivatives are known to possess a wide range of biological activities, including antimicrobial and anti-inflammatory properties, a library of compounds derived from this compound is an excellent candidate for such screening. researchgate.netnih.govnih.gov
Emerging research directions in this area include:
High-Content Screening: Utilizing automated microscopy and image analysis to screen derivative libraries against various cell lines (e.g., cancer, neuronal, immune cells). This can reveal subtle changes in cell health, morphology, or the localization of specific proteins, pointing towards novel biological effects.
Antimicrobial Discovery: Testing derivatives against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.gov The sulfonamide moiety is a well-established pharmacophore in antimicrobial drugs, and novel derivatives could overcome existing resistance mechanisms. researchgate.netnih.gov
Anti-inflammatory and Anticancer Assays: Evaluating compounds in cell-based models of inflammation and cancer. nih.govmdpi.com Phenotypic assays can measure effects on cytokine production, cell proliferation, apoptosis, or metastasis, identifying compounds with therapeutic potential. mdpi.com
Once a compound demonstrates a desirable phenotype, modern mechanism-of-action (MoA) methods, such as chemoproteomics or thermal proteome profiling, can be employed to identify its specific molecular target(s), bridging the gap between the observed effect and its underlying biological cause. nih.gov
| Compound Type | Biological Activity | Assay/Organism | Key Finding | Reference |
|---|---|---|---|---|
| Benzenesulfonamide-Carboxamide Hybrids | Antimicrobial | E. coli, S. aureus, P. aeruginosa, C. albicans | Different derivatives showed high potency against specific microbial strains, with MIC values as low as 6.28 mg/mL against A. niger. | researchgate.netnih.gov |
| Benzenesulfonamide-Carboxamide Hybrids | Anti-inflammatory | Carrageenan-induced rat paw edema | Certain compounds exhibited potent in vivo anti-inflammatory activity, with edema inhibition up to 94.69%. | nih.gov |
| Benzenesulfonamide-Carboxamide Hybrids | Antioxidant | DPPH radical scavenging assay | One derivative showed antioxidant activity comparable to Vitamin C. | researchgate.netnih.gov |
| Sterically Hindered Phenol-Benzofuroxan Hybrids | Anticancer | Cancer and normal cell lines | Hybrid molecules were tested for their cytotoxic effects, with IC50 values determined. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning for Predictive Modeling in Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. researchgate.netresearchgate.net These computational tools can be applied to the this compound scaffold to optimize the design of new derivatives and predict their properties and synthetic routes.
Future integration of AI and ML will likely focus on several key areas:
Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a dataset from a library of synthesized derivatives and their measured biological activities, ML algorithms can build predictive QSAR models. nih.govnih.gov These models can then be used to screen vast virtual libraries of potential derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. researchgate.net
De Novo Drug Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be trained on the structural features of known active molecules. These models can then design novel molecules based on the this compound core that are optimized for predicted activity, selectivity, and pharmacokinetic properties (ADME/T). researchgate.netnih.gov
Synthesis Prediction and Optimization: AI tools can predict the most efficient and highest-yielding synthetic pathways for novel derivatives. emanresearch.org By analyzing vast databases of chemical reactions, these platforms can suggest optimal reagents, catalysts, and reaction conditions, streamlining the synthetic process and reducing experimental trial and error.
The application of AI can transform the discovery process from serendipitous to highly directed, enabling the creation of molecules with finely tuned properties for specific biological applications. emanresearch.org
Sustainability Considerations in the Synthesis and Application of the Compound and its Analogs
As the chemical industry moves towards more environmentally responsible practices, sustainability has become a critical consideration in the synthesis and lifecycle of chemical compounds. mdpi.com For this compound and its analogs, future research must incorporate green chemistry principles and life cycle assessment (LCA).
Sustainable Synthesis: Traditional methods for synthesizing sulfonyl chlorides and morpholine derivatives often rely on hazardous reagents and volatile organic solvents. organic-chemistry.orgchemrxiv.org Future efforts will focus on greener alternatives:
Greener Reagents and Catalysts: Replacing harsh chlorinating agents like chlorosulfonic acid (ClSO₃H) or thionyl chloride (SOCl₂) with safer alternatives like N-chlorosuccinimide (NCS) or developing metal-free, aerobic oxidation methods for creating the sulfonyl chloride precursor. organic-chemistry.orgrsc.org
Eco-Friendly Solvents: Shifting from chlorinated solvents to greener options such as water, ethanol, or deep eutectic solvents for the synthesis of sulfonamides. researchgate.netsci-hub.se One-pot syntheses that minimize solvent use and purification steps are also highly desirable. researchgate.net
Life Cycle Assessment (LCA): A comprehensive evaluation of the environmental impact of a chemical requires a "cradle-to-gate" or "cradle-to-grave" analysis. rero.ch LCA studies on pharmaceutical production have shown that the most significant environmental burdens often arise not from chemical waste but from high energy consumption during manufacturing, purification, and solvent use. rero.chnih.gov
Future sustainability assessments for this compound class should focus on:
Solvent and Reagent Impact: Quantifying the environmental impact of all inputs, including the production of starting materials and solvents. mdpi.commdpi.com
Environmental Fate: Studying the biodegradability and potential environmental persistence of the final compounds. Morpholine itself can be a pollutant in industrial wastewater and can form carcinogenic nitrosamines under certain conditions, highlighting the need to understand the lifecycle of its derivatives. researchgate.net
By integrating these sustainability considerations early in the research and development process, chemists can design next-generation molecules and processes that are not only effective but also environmentally benign.
Q & A
Basic: What synthetic routes are recommended for producing 4-[3-(Chloromethyl)benzenesulfonyl]morpholine with high purity?
Answer:
The compound can be synthesized via nucleophilic substitution or coupling reactions. A validated approach involves reacting chloromethylbenzenesulfonyl chloride with morpholine in a polar aprotic solvent (e.g., dimethylformamide or acetone) under controlled pH (8–9) to avoid side reactions. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >90% purity. Characterization via melting point analysis and HPLC is critical to confirm purity .
Basic: Which analytical techniques are essential for confirming the structural integrity of this compound?
Answer:
A combination of spectral and elemental analysis is required:
- IR spectroscopy : Identifies sulfonyl (S=O, ~1350–1150 cm⁻¹) and morpholine ring (C-O-C, ~1120 cm⁻¹) functional groups.
- ¹H/¹³C-NMR : Confirms the chloromethyl group (δ ~4.5–4.7 ppm for CH₂Cl) and aromatic protons (δ ~7.3–8.0 ppm).
- Mass spectrometry (MS) : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 275.7) and fragmentation patterns.
- Elemental analysis : Ensures stoichiometric agreement (e.g., C: 47.6%, H: 4.8%, N: 4.5%) .
Advanced: How can researchers optimize reaction conditions to improve synthetic yield?
Answer:
Use a Design of Experiments (DoE) approach to systematically evaluate variables:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine.
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Catalyst : Add triethylamine (1.2 eq.) to neutralize HCl and drive the reaction forward.
- Reaction time : Monitor via TLC until starting material consumption plateaus (~6–8 hours).
Statistical tools (e.g., ANOVA) can identify significant factors affecting yield .
Advanced: How should researchers resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies often arise from:
- Purity variations : Validate compound purity (>95%) via HPLC and elemental analysis.
- Assay conditions : Standardize in vitro protocols (e.g., buffer pH, incubation time) to ensure reproducibility.
- Structural analogs : Compare activity with brominated analogs (e.g., 4-[[2-(Bromomethyl)phenyl]sulfonyl]morpholine) to assess halogen effects .
- Target selectivity : Use computational docking (e.g., AutoDock Vina) to predict binding affinities and validate via SPR or ITC .
Basic: What are the solubility and stability profiles of this compound under laboratory conditions?
Answer:
- Solubility : Soluble in DMSO (>50 mg/mL), acetone, and dichloromethane; sparingly soluble in water (<1 mg/mL).
- Stability : Store at –20°C under inert gas (N₂/Ar) to prevent hydrolysis of the chloromethyl group. Conduct accelerated stability studies (40°C/75% RH for 14 days) to assess degradation pathways .
Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?
Answer:
- Derivatization : Synthesize analogs (e.g., replacing morpholine with piperazine or altering the sulfonyl group) and compare bioactivity .
- Crystallography : Perform single-crystal X-ray diffraction to analyze conformational flexibility and intermolecular interactions (e.g., hydrogen bonding in morpholine rings) .
- QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural features with activity .
Basic: What safety protocols are critical during handling and disposal?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of chloromethyl vapors.
- Waste disposal : Neutralize residual compound with 10% sodium bicarbonate before incineration .
Advanced: How can computational methods predict the reactivity of this compound in novel reactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction media.
- Transition state analysis : Identify energy barriers for sulfonyl group substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
